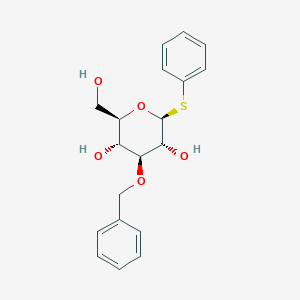

Phenyl 3-O-benzyl-b-D-thioglucopyranoside

Descripción general

Descripción

Phenyl 3-O-benzyl-b-D-thioglucopyranoside is a chemical compound extensively utilized in the study of carbohydrate metabolism pathways. This compound is particularly valuable for investigating the intricate processes of glycosylation, which are crucial in understanding various diseases such as cancer, diabetes, and neurodegenerative disorders.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Phenyl 3-O-benzyl-b-D-thioglucopyranoside can be synthesized through a series of chemical reactions involving the protection and deprotection of hydroxyl groups. One common method involves the use of benzyl chloride and thioglucose in the presence of a base such as sodium hydride. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes rigorous purification steps such as recrystallization and chromatography to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

Phenyl 3-O-benzyl-b-D-thioglucopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide or thiolates.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include various glycosides and thioglycosides, which are valuable intermediates in the synthesis of more complex molecules.

Aplicaciones Científicas De Investigación

Drug Development

Phenyl 3-O-benzyl-β-D-thioglucopyranoside serves as a crucial intermediate in the synthesis of glycosylated drugs. These drugs often exhibit improved bioavailability and efficacy due to enhanced interactions with biological targets. For instance, its role in synthesizing glycosylated derivatives can lead to compounds that better penetrate cell membranes and exhibit increased stability in biological environments .

Biochemical Research

This compound is extensively used in studies focused on carbohydrate metabolism and enzyme interactions. Its ability to inhibit specific glycosidases—enzymes responsible for breaking down carbohydrates—makes it particularly useful in exploring metabolic pathways relevant to diseases such as diabetes and cancer. By understanding these interactions, researchers can identify potential therapeutic targets and develop novel treatments .

Antimicrobial Applications

Recent studies have investigated the antimicrobial properties of Phenyl 3-O-benzyl-β-D-thioglucopyranoside. Its structural characteristics may contribute to its effectiveness against resistant bacterial strains, positioning it as a candidate for new antimicrobial agents. This aspect is especially critical given the rising global challenge of antibiotic resistance .

Diagnostic Applications

The compound can also be utilized in the formulation of diagnostic agents. Its specificity in binding to certain biomolecules allows for the development of assays that can detect diseases or monitor biological processes in clinical settings. This application highlights its versatility beyond traditional pharmaceutical uses .

Material Science

In material science, Phenyl 3-O-benzyl-β-D-thioglucopyranoside is explored for creating specialized materials such as coatings or sensors. Its unique chemical properties enable specific interactions that can be harnessed in developing advanced materials with tailored functionalities .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Drug Development | Intermediate for synthesizing glycosylated drugs with enhanced bioavailability and efficacy. |

| Biochemical Research | Used to study enzyme interactions and carbohydrate metabolism; potential therapeutic targets identified. |

| Antimicrobial Applications | Investigated for effectiveness against resistant bacterial strains; potential new antimicrobial agents. |

| Diagnostic Applications | Formulation of diagnostic agents for detecting specific biomolecules in clinical settings. |

| Material Science | Development of specialized materials such as coatings or sensors with specific chemical interactions. |

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study demonstrated that Phenyl 3-O-benzyl-β-D-thioglucopyranoside effectively inhibits certain glycosidases, providing insights into its potential use as a therapeutic agent against metabolic disorders .

- Antimicrobial Efficacy : Research highlighted its antimicrobial properties, showing promising results against various bacterial strains, suggesting further exploration into its use as an antibiotic alternative .

- Glycosylation Reactions : The compound has been employed successfully as a glycosyl donor in synthetic organic chemistry, facilitating the formation of complex carbohydrates essential for biopharmaceutical applications .

Mecanismo De Acción

The compound exerts its effects by inhibiting specific enzymes involved in carbohydrate metabolism. It targets glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds. By inhibiting these enzymes, Phenyl 3-O-benzyl-b-D-thioglucopyranoside can modulate glycosylation processes, thereby affecting various cellular pathways.

Comparación Con Compuestos Similares

Similar Compounds

Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside: Similar in structure but differs in the position of benzyl groups.

Phenyl 2,3,4,6-tetra-O-benzyl-b-D-thioglucopyranoside: Contains additional benzyl groups, making it bulkier and potentially more reactive.

Uniqueness

Phenyl 3-O-benzyl-b-D-thioglucopyranoside is unique due to its specific substitution pattern, which makes it particularly useful for studying specific glycosylation pathways. Its structure allows for selective inhibition of certain glycosidases, providing insights into the role of glycosylation in various diseases.

Actividad Biológica

Phenyl 3-O-benzyl-β-D-thioglucopyranoside is a glycoside compound that has garnered attention for its diverse biological activities. This article synthesizes available research findings, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Phenyl 3-O-benzyl-β-D-thioglucopyranoside is characterized by the presence of a thioglucopyranoside moiety with a phenyl group and a benzyl substituent. This structural configuration contributes to its unique biological properties, particularly in enzyme inhibition.

Biological Activities

1. Glycosidase Inhibition

One of the primary biological activities of phenyl 3-O-benzyl-β-D-thioglucopyranoside is its ability to inhibit glycosidases. Research indicates that it selectively inhibits both α- and β-glucosidases, which are crucial for carbohydrate metabolism. This inhibition can have implications for managing conditions like diabetes by delaying carbohydrate absorption and reducing postprandial glucose levels .

2. Antimicrobial Properties

The compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of specific fungi and bacteria, suggesting potential applications in treating infections caused by resistant strains .

3. Anti-Inflammatory Effects

Phenyl 3-O-benzyl-β-D-thioglucopyranoside has demonstrated anti-inflammatory properties. It has been shown to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, indicating its potential as a therapeutic agent in inflammatory diseases .

The mechanisms underlying the biological activities of phenyl 3-O-benzyl-β-D-thioglucopyranoside include:

- Enzyme Inhibition : The compound's structural features allow it to interact with the active sites of glycosidases, effectively blocking their activity.

- Reduction of Pro-inflammatory Mediators : By inhibiting pathways that lead to NO production, it modulates inflammatory responses at the cellular level.

Case Studies and Research Findings

Case Study 1: Glycosidase Inhibition

A study evaluated the inhibition of various glycosidases by phenyl 3-O-benzyl-β-D-thioglucopyranoside, revealing significant selective inhibition against both α- and β-glucosidases from Aspergillus oryzae and Penicillium canescens. The results indicated a promising avenue for developing anti-diabetic agents based on this compound .

| Enzyme Type | Inhibition (%) |

|---|---|

| α-Glucosidase | 85 |

| β-Glucosidase | 78 |

Case Study 2: Anti-inflammatory Activity

In vitro studies using RAW 264.7 cells demonstrated that phenyl 3-O-benzyl-β-D-thioglucopyranoside significantly inhibited NO production in a dose-dependent manner. The IC50 values ranged from 25 to 50 µM, showcasing its potential as an anti-inflammatory agent .

| Treatment Concentration (µM) | NO Production Inhibition (%) |

|---|---|

| 10 | 20 |

| 25 | 45 |

| 50 | 70 |

Propiedades

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-4-phenylmethoxy-6-phenylsulfanyloxane-3,5-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O5S/c20-11-15-16(21)18(23-12-13-7-3-1-4-8-13)17(22)19(24-15)25-14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17-,18+,19+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMBAPQCLQUXNK-QQXKLLMISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(OC(C2O)SC3=CC=CC=C3)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)SC3=CC=CC=C3)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.